3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound characterized by the presence of both an oxadiazole ring and a morpholine ring. Its molecular formula is C12H13N3O2, and it is often encountered in various fields of scientific research, particularly in medicinal chemistry and materials science. The compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
This compound is classified under the category of oxadiazole derivatives, which are known for their diverse biological activities. Oxadiazoles are five-membered heterocycles that contain two nitrogen atoms and one oxygen atom, making them significant in drug discovery and development . The morpholine ring contributes to the compound's solubility and stability, enhancing its applicability in various chemical reactions and biological systems.
The synthesis of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The general procedure includes:
The reaction conditions are crucial for ensuring high yields and purity of the final product. Solvents like ethanol or dimethylformamide (DMF) are commonly used.
While detailed industrial methods are less documented, they likely mirror laboratory techniques but on a larger scale. Continuous flow reactors may be employed to enhance efficiency and yield during production. Purification techniques such as recrystallization and chromatography are also essential for obtaining high-purity compounds.
The molecular structure of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine can be represented as follows:
This structure highlights the presence of both the oxadiazole and morpholine rings, which contribute to its unique chemical properties.
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The specific conditions will vary based on the desired reaction pathway.
The mechanism of action for 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with various molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds that influence target activity, while the morpholine ring enhances solubility and bioavailability in biological systems. This dual functionality allows the compound to modulate biological processes effectively .
The physical properties of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Crystalline solid |
The chemical properties include reactivity towards various functional groups due to its heterocyclic nature. It exhibits stability under normal conditions but can react under specific catalytic or oxidative environments.
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine has several scientific applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides, initially classified as "azoximes" or "furo[ab]diazoles" [4]. This five-membered ring—containing one oxygen and two nitrogen atoms—remained largely unexplored for nearly 80 years until its photochemical rearrangement properties sparked renewed interest. The 1960s marked a turning point with the introduction of oxolamine, the first FDA-approved drug containing a 1,2,4-oxadiazole core, used clinically as a cough suppressant [4]. This milestone validated the pharmacophoric utility of the heterocycle and accelerated its adoption in drug discovery.
The resurgence of 1,2,4-oxadiazoles in modern medicinal chemistry stems from their exceptional bioisosteric properties. They serve as non-hydrolyzable analogs of esters and carboxamides due to their isoelectronic character and similar spatial dimensions, addressing metabolic instability issues in lead compounds [4]. This bioisosterism enables precise optimization of drug metabolism and pharmacokinetic (DMPK) profiles. Contemporary applications include ataluren, an FDA-approved drug for nonsense mutation-mediated Duchenne muscular dystrophy, where the 1,2,4-oxadiazole ring enhances target engagement with ribosomal machinery [4]. Natural products like quisqualic acid (from Quisqualis indica seeds) and marine alkaloids phidianidines A/B further demonstrate the scaffold’s biological relevance, exhibiting potent activity against glutamate receptors and protein tyrosine phosphatase 1B (PTP1B), respectively [4].
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | Tiemann-Krüger synthesis | First synthetic route via amidoxime-acyl chloride condensation |
1960s | Oxolamine approval | First therapeutic agent with 1,2,4-oxadiazole core (antitussive) |
2014 | Ataluren approval | Treatment of nonsense mutation-mediated muscular dystrophy |
2011 | Isolation of Phidianidines A/B | Natural 1,2,4-oxadiazoles with cytotoxic and receptor agonist activities |
Morpholine (tetrahydro-1,4-oxazine) is a six-membered heterocycle featuring one nitrogen and one oxygen atom, renowned for its versatile physicochemical properties. Its moderate basicity (pKa ≈ 8.4) enhances water solubility, while the oxygen atom improves membrane permeability—a critical duality for central nervous system (CNS)-active drugs [9]. Industrial adoption surged in the 1980s–2000s, with morpholine appearing in >200 clinical-stage compounds by 2020 [9].
Therapeutically, morpholine derivatives exhibit multi-target functionality:
Notable drugs incorporating morpholine include the EGFR inhibitor gefitinib (metabolite) and the anticancer agent temsirolimus (mTOR inhibitor) [9]. The moiety’s prevalence in oncology (≈28% of morpholine-containing clinical candidates) underscores its role in overcoming drug resistance through efflux pump evasion [9].
Table 2: Therapeutic Applications of Morpholine-Containing Drugs
Drug | Therapeutic Area | Biological Target | Key Advantage |
---|---|---|---|
Temsirolimus | Oncology (RCC) | mTOR kinase | Enhanced solubility via morpholine C-2 oxygenation |
Gefitinib metabolite | Oncology (NSCLC) | EGFR kinase | Blood-brain barrier penetration |
Aprepitant | Anti-emetic | NK1 receptor | Metabolic stability |
The molecular hybridization of 1,2,4-oxadiazole and morpholine scaffolds represents a strategic response to limitations in single-pharmacophore agents. 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine exemplifies this approach, combining oxadiazole’s bioisosteric versatility with morpholine’s pharmacokinetic enhancer properties [2] [9]. The hydrochloride salt (CAS: 1797716-80-3) demonstrates optimized physicochemical parameters critical for drug-likeness: molecular weight (267.71 g/mol), moderate logP (predicted 1.8–2.2), and topological polar surface area (61.2 Ų) [2].
Structural analyses reveal three synergistic design elements:
In breast cancer models, derivatives like 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride exhibit dual EGFR/HER-2 inhibition (IC₅₀: 29–33 nM), leveraging morpholine’s hinge-binding capability and oxadiazole’s role in mimicking adenine’s hydrogen-bonding pattern [8] [9]. This synergy is evidenced by 10-fold potency increases compared to non-hybrid parent compounds in MCF-7 proliferation assays (GI₅₀: 26–35 nM) [8]. Computational models confirm stable binding modes where oxadiazole anchors in the hydrophobic back pocket while morpholine solvates the ribose binding region, reducing desolvation penalties [9].
Table 3: Structural Features of Key 1,2,4-Oxadiazole-Morpholine Hybrids
Compound | Structural Feature | Biological Activity | Reference |
---|---|---|---|
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine | Unsubstituted phenyl at C5 | Kinase inhibition scaffold | [2] |
Imidazole-morpholine-oxadiazole hybrids (7b) | Morpholine linked via imidazole C4 | EGFR inhibition (IC₅₀: 0.47 μM) | [9] |
Quinazoline-oxadiazole-morpholine derivatives | Morpholine at quinazoline C6 position | Dual EGFR/HER-2 inhibition (IC₅₀: 29 nM) | [8] |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1